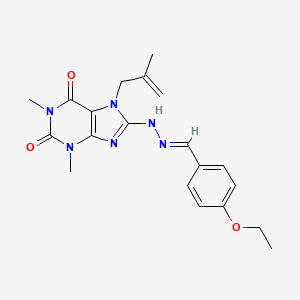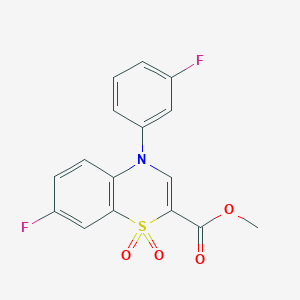![molecular formula C24H21FN2O2S B2641349 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 450346-95-9](/img/structure/B2641349.png)
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features an indole core, a fluorophenyl group, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
作用機序
Target of Action
The compound “2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors , which could make them useful in the development of new therapeutic agents .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected would depend on the exact structure of the compound and the receptors it interacts with.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the receptors it interacts with and the biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
It is known that indole derivatives, such as this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide may interact with a wide range of enzymes, proteins, and other biomolecules
Cellular Effects
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences cell function in multiple ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative. The final step involves the formation of the acetamide linkage through the reaction of the indole derivative with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the indole core.
Substitution: Halogenated or alkylated indole derivatives.
科学的研究の応用
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
類似化合物との比較
Similar Compounds
1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the sulfanyl and methoxyphenyl groups.
2-(4-fluorophenyl)-1H-indole-3-carboxamide: Contains a carboxamide group instead of the acetamide linkage.
4-methoxyphenyl-1H-indole-3-carboxylate: Features a carboxylate group instead of the acetamide linkage.
Uniqueness
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the sulfanyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound for various scientific research applications .
特性
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-29-20-12-10-19(11-13-20)26-24(28)16-30-23-15-27(22-5-3-2-4-21(22)23)14-17-6-8-18(25)9-7-17/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQRVZUWDOXDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)
![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2641274.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)



![Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2641287.png)


